2-Ethylhexyl phenylacetate
Description
2-Ethylhexyl phenylacetate is an ester derived from 2-ethylhexanol and phenylacetic acid. Esters of 2-ethylhexanol are widely used in industrial applications, including plasticizers, polymer additives, and fragrance components, due to their hydrophobic and stabilizing properties .
Properties
CAS No. |
5421-30-7 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-ethylhexyl 2-phenylacetate |
InChI |
InChI=1S/C16H24O2/c1-3-5-9-14(4-2)13-18-16(17)12-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3 |
InChI Key |
SRROIWIAORYOOB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)COC(=O)CC1=CC=CC=C1 |
Other CAS No. |
5421-30-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2-Ethylhexyl Phenylacetate and Analogues
Hydrophobicity and Solubility
Thermal and Mechanical Stability
- Di-(2-ethylhexyl) adipate : Exhibits superior thermal stability (decomposition >200°C) compared to 2-ethylhexyl acrylate, which polymerizes at lower temperatures (~120°C) .
- 2-Ethylhexyl methacrylate : Branched structure improves scratch resistance and weatherability in coatings, a property likely shared with this compound .
Therapeutic Potential
- Sodium phenylacetate: Phase I trials demonstrated dose-dependent neurotoxicity at serum levels >300 µg/mL but showed promise in stabilizing prostate cancer and glioblastoma .
Computational Modeling Insights
- Phenylacetate in molecular dynamics: The GAFF-LCFF force field optimized for phenylacetate revealed that Lennard-Jones parameters for aromatic carbons are environment-dependent, impacting density and enthalpy predictions .
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